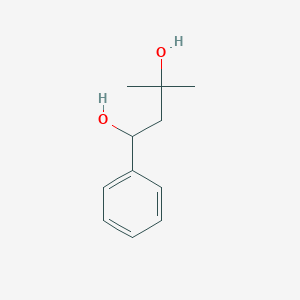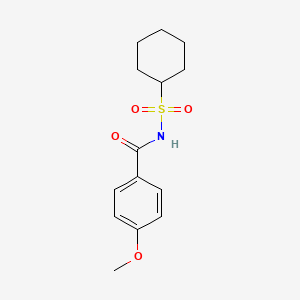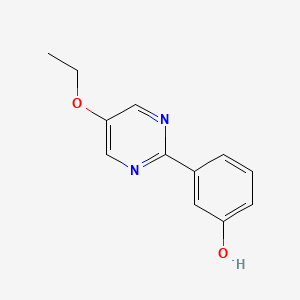
2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of propanoic acid, featuring a pyridine ring substituted with a methyl group and an ether linkage to the propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid typically involves the reaction of 2-methylpyridine with a suitable propanoic acid derivative. One common method is the esterification of 2-methylpyridine with 2-bromo-2-methylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions
2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.
作用机制
The mechanism of action of 2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Detailed studies on its binding affinity and molecular interactions help elucidate its effects at the molecular level.
相似化合物的比较
Similar Compounds
- 2-Methyl-2-(5-methylpyridin-2-yl)oxypropanoic acid
- 2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
- 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
Uniqueness
2-Methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid is unique due to its specific substitution pattern and the presence of both a pyridine ring and a propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
605680-63-5 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC 名称 |
2-methyl-2-(6-methylpyridin-2-yl)oxypropanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-7-5-4-6-8(11-7)14-10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13) |
InChI 键 |
UUOFEUNPCWIZKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)OC(C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B13885387.png)


![2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile](/img/structure/B13885400.png)










